molecular formula C15H15ClFN3O3S B2514641 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride CAS No. 2034473-53-3

1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride

Cat. No.: B2514641
CAS No.: 2034473-53-3
M. Wt: 371.81
InChI Key: HFGOMCUBJYZGJT-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a 4-fluoro-3-methoxyphenylamino group at position 2 and a pyrrolidine-2,5-dione moiety linked via a methyl group at position 4, with a hydrochloride counterion. Its synthesis likely involves heterocyclization and substitution steps analogous to methods described for structurally related compounds, such as the Paal-Knorr reaction for pyrrolidine-dione formation and chloroacylation for thiazole ring construction .

Properties

IUPAC Name

1-[[2-(4-fluoro-3-methoxyanilino)-1,3-thiazol-4-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FN3O3S.ClH/c1-22-12-6-9(2-3-11(12)16)17-15-18-10(8-23-15)7-19-13(20)4-5-14(19)21;/h2-3,6,8H,4-5,7H2,1H3,(H,17,18);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGOMCUBJYZGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC2=NC(=CS2)CN3C(=O)CCC3=O)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound is known to interact with enzymes such as kinases and proteases, influencing their activity and modulating biochemical pathways. Additionally, the compound’s fluorine and methoxy groups contribute to its binding affinity and specificity towards target proteins.

Biological Activity

The compound 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride is a thiazole-derived molecule that has garnered attention for its potential biological activities. Thiazoles are known for their versatility in medicinal chemistry, particularly as antitumor and antimicrobial agents. This article discusses the biological activity of this specific compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

C14H15ClFN4O3S\text{C}_{14}\text{H}_{15}\text{ClF}\text{N}_4\text{O}_3\text{S}

Table 1: Molecular Properties

PropertyValue
Molecular Weight340.80 g/mol
LogP3.45
SolubilitySoluble in DMSO
pKa7.5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antitumor Activity : The presence of the thiazole ring enhances the compound's ability to inhibit cancer cell proliferation. Structure-activity relationship (SAR) studies indicate that modifications on the phenyl ring significantly affect cytotoxicity against various cancer cell lines, including A431 and Jurkat cells .
  • Antimicrobial Properties : Thiazole derivatives have shown promising results against Mycobacterium tuberculosis. The compound's structural features enable it to inhibit the growth of both replicating and non-replicating strains of M. tuberculosis, indicating potential use in treating tuberculosis .
  • Neuroprotective Effects : Some thiazole derivatives exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

Case Study 1: Antitumor Efficacy

A study evaluated the cytotoxic effects of several thiazole derivatives, including our compound, on human cancer cell lines. The results demonstrated that compounds with a methoxy group at the para position of the phenyl ring showed enhanced activity (IC50 values as low as 1.61 µg/mL) . This suggests that our compound may have similar or superior efficacy.

Case Study 2: Antimicrobial Activity

In another investigation, the compound was tested against Mycobacterium tuberculosis strains. It exhibited effective inhibition at concentrations below 10 µg/mL, showcasing its potential as an anti-tubercular agent .

Research Findings

Recent research has focused on optimizing the structure of thiazole derivatives to improve their biological activity. Key findings include:

  • Substituent Effects : The introduction of electron-donating groups like methoxy significantly enhances activity against cancer cells .
  • Target Identification : Studies have identified specific cellular targets for these compounds, including enzymes involved in lipid metabolism and DNA replication processes in bacteria .

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that thiazole derivatives exhibit significant anticonvulsant properties. In particular, compounds similar to 1-((2-((4-Fluoro-3-methoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione hydrochloride have been tested in picrotoxin-induced seizure models. For instance, thiazole-integrated pyrrolidinones have shown promising results with median effective doses (ED50) demonstrating protective effects against seizures .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Thiazole derivatives have been synthesized and evaluated against various cancer cell lines, including breast (MCF-7), prostate (PC3), and liver (HepG2) cancers. Notably, certain thiazole-pyridine hybrids demonstrated superior anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil . The anticancer activity is often linked to the presence of electron-withdrawing groups, which enhance the compound's interaction with cellular targets.

Antimicrobial Activity

Thiazole compounds have been documented for their antimicrobial effects against a range of pathogens. The incorporation of the thiazole moiety in the molecular structure has been associated with enhanced activity against bacteria and fungi. Studies have shown that certain thiazole derivatives possess significant growth-inhibitory effects against various microbial strains .

Anti-inflammatory Effects

There is emerging evidence that compounds containing thiazole rings exhibit anti-inflammatory properties. These compounds may inhibit pathways associated with inflammation, making them candidates for treating inflammatory diseases .

Case Studies

Study Objective Findings
Siddiqui et al., 2020Evaluate anticonvulsant activity of thiazole derivativesIdentified several analogues with significant seizure protection; ED50 values highlighted their efficacy in seizure models .
Łączkowski et al., 2020Investigate anticancer properties of thiazole-pyridine hybridsFound that specific hybrids showed IC50 values lower than traditional chemotherapeutics against breast cancer cell lines .
MDPI Research (2022)Assess antimicrobial efficacy of thiazole compoundsDocumented broad-spectrum antimicrobial activity across multiple strains; highlighted structure-activity relationships .

Chemical Reactions Analysis

Thiazole Ring Formation and Functionalization

The thiazole core is synthesized via cyclization reactions. A common method involves condensation of α-haloketones with thioureas or thioamides. For example:

  • Hantzsch Thiazole Synthesis : Reaction of 4-fluoro-3-methoxybenzene thiourea with α-bromoacetylpyrrolidine-2,5-dione forms the thiazole ring .

  • Bromination-Cyclization : Bromination of precursor ketones (e.g., 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6-trione) followed by nucleophilic attack forms fused thiazole derivatives .

Key Reaction Conditions :

StepReagents/CatalystsSolventTemperatureYield (%)Source
Thiazole cyclizationEt₃N, α-bromoacetylCH₂Cl₂0°C → rt76–85
BrominationNCS, FeCl₃DMFrt58–90

Pyrrolidine-2,5-dione Coupling

The pyrrolidine-2,5-dione unit is linked to the thiazole via alkylation or Mitsunobu reaction:

  • Alkylation : Thiazole-CH₂Br reacts with pyrrolidine-2,5-dione enolate (NaH, THF) .

  • Mitsunobu Reaction : Thiazole-CH₂OH and pyrrolidine-2,5-dione couple using DIAD/PPh₃ .

Challenges : Steric hindrance from the dione reduces coupling efficiency (<50% yield without optimization) .

Hydrochloride Salt Formation

The final product is precipitated as the hydrochloride salt by treating the free base with HCl (g) in anhydrous ether or IPA .

Purification : Recrystallization from EtOH/H₂O (7:3) yields >95% purity .

Stability and Degradation Pathways

  • Hydrolysis : The

Comparison with Similar Compounds

1-((2-((2,4-Dimethoxyphenyl)amino)thiazol-4-yl)methyl)pyrrolidine-2,5-dione Hydrochloride ()

  • Molecular Formula : C₁₆H₁₈ClN₃O₄S vs. Target Compound : C₁₅H₁₅ClFN₃O₃S.
  • Substituents : The target compound replaces 2,4-dimethoxy groups with a 4-fluoro-3-methoxy configuration, reducing oxygen content and introducing fluorine.
  • Impact : Fluorine’s electronegativity and smaller atomic radius may improve binding specificity compared to bulkier methoxy groups .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole ()

  • Key Differences : Incorporates triazole and pyrazole rings instead of pyrrolidine-dione.

(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles ()

  • Comparison : Features a trifluoromethoxy group (strong electron-withdrawing effect) vs. the target’s fluoro-methoxy system.
  • Synthesis: Both use heterocyclization (e.g., Paal-Knorr for pyrrole/dione rings) but differ in substituent introduction .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Highlights
Target Compound C₁₅H₁₅ClFN₃O₃S ~372.8 4-Fluoro-3-methoxyphenylamino Likely heterocyclization
1-((2-((2,4-Dimethoxyphenyl)amino)... () C₁₆H₁₈ClN₃O₄S 383.9 2,4-Dimethoxyphenylamino Chloroacylation, substitution
4-(4-Fluorophenyl)thiazole derivative () C₂₃H₁₆F₃N₇S 503.5 Multiple fluorophenyl, triazole Crystallization from DMF

Research Findings and Implications

  • Synthetic Strategies : The target compound’s synthesis likely mirrors ’s multi-step approach, combining heterocyclization and substitution . ’s analogue highlights the role of methoxy/fluoro tuning in optimizing reactivity and yield .
  • Fluorine Effects : Fluorine in the target compound may enhance membrane permeability compared to methoxy-rich analogues, as seen in ’s fluorophenyl systems .

Notes

  • Limitations: No direct pharmacological or pharmacokinetic data for the target compound are available in the provided evidence. Comparisons rely on structural and synthetic parallels.
  • Contradictions: emphasizes trifluoromethoxy groups, which differ electronically from the target’s mono-fluoro system, limiting direct extrapolation .
  • Future Directions : Dose-effect studies (per ’s methods ) and crystallographic analyses are needed to validate bioactivity and structural dynamics.

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